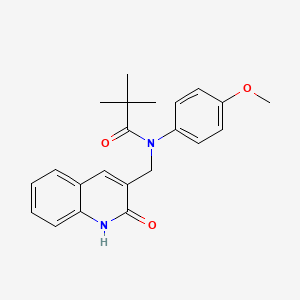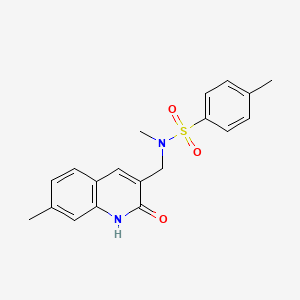
4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide, also known as MOB-015, is a novel antifungal drug that has been developed for the treatment of onychomycosis, a fungal infection of the nails. MOB-015 is a promising drug candidate that has shown significant efficacy in preclinical studies and is currently undergoing clinical trials.
Mechanism of Action
4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide exerts its antifungal activity by inhibiting the synthesis of ergosterol, a key component of the fungal cell membrane. This leads to the disruption of the fungal cell membrane and subsequent death of the fungal cell.
Biochemical and Physiological Effects
This compound has been shown to have a low toxicity profile and is well-tolerated in preclinical studies. It has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, which makes it a promising candidate for the treatment of onychomycosis.
Advantages and Limitations for Lab Experiments
The advantages of 4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide for lab experiments include its potent antifungal activity, low toxicity profile, and favorable pharmacokinetic properties. However, one limitation is that this compound is a relatively new drug candidate, and more research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for the research and development of 4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide. These include:
1. Clinical trials: this compound is currently undergoing clinical trials, and further research is needed to determine its safety and efficacy in humans.
2. Combination therapy: this compound may be used in combination with other antifungal drugs to enhance its efficacy and reduce the risk of resistance.
3. Novel formulations: The development of novel formulations of this compound, such as topical creams or nail lacquers, may improve its efficacy and patient compliance.
4. New indications: this compound may have potential for the treatment of other fungal infections, such as candidiasis or aspergillosis.
In conclusion, this compound is a promising drug candidate for the treatment of onychomycosis. Its potent antifungal activity, low toxicity profile, and favorable pharmacokinetic properties make it a promising candidate for clinical development. Further research is needed to fully understand its mechanism of action and potential applications in the treatment of fungal infections.
Synthesis Methods
The synthesis of 4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide involves a multi-step process that starts with the reaction of 3-methoxybenzohydrazide with acetic anhydride to form 3-acetoxy-3-(3-methoxyphenyl)-1,2,4-oxadiazole. This intermediate is then reacted with m-tolylbutyric acid in the presence of a coupling agent to form the final product, this compound.
Scientific Research Applications
4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide has been extensively studied for its antifungal activity against various strains of dermatophytes, which are the fungi responsible for onychomycosis. In vitro studies have shown that this compound has potent fungicidal activity and is effective against both sensitive and resistant strains of dermatophytes.
properties
IUPAC Name |
4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-14-6-3-8-16(12-14)21-18(24)10-5-11-19-22-20(23-26-19)15-7-4-9-17(13-15)25-2/h3-4,6-9,12-13H,5,10-11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSMYOBJIHKCPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCCC2=NC(=NO2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4,5-dimethoxy-2-[3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido]benzoate](/img/structure/B7695672.png)
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7695684.png)
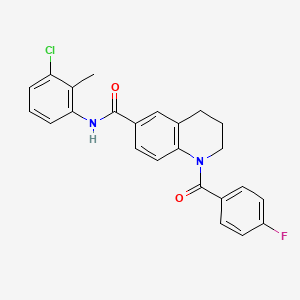

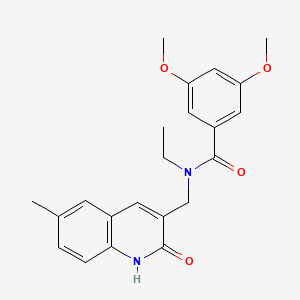
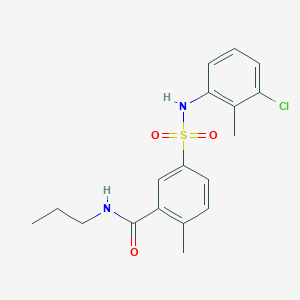
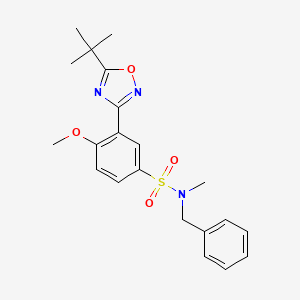

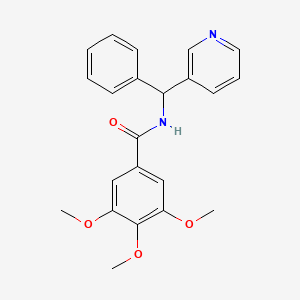
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7695733.png)
